molecular formula C16H12N2S2 B3049904 3-Benzylideneamino-4-phenylthiazoline-2-thione CAS No. 22454-80-4

3-Benzylideneamino-4-phenylthiazoline-2-thione

Cat. No.: B3049904
CAS No.: 22454-80-4
M. Wt: 296.4 g/mol
InChI Key: BIAGXFVBJBNHOR-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylideneamino-4-phenylthiazoline-2-thione (CAS 22454-80-4) is a nitrogen-sulfur heterocyclic compound with the molecular formula C₁₆H₁₂N₂S₂ and a molecular weight of 296.40 g/mol . This compound is part of the thiazolidine-2-thione class, which are recognized in pharmacological research for their diverse biological activities and serve as important organic intermediates . The core structure features a benzylideneamino moiety at the 3-position and a phenyl group at the 4-position of the thiazoline-2-thione ring . Thiazolidine-2-thione derivatives have demonstrated significant potential as inhibitors of the enzyme xanthine oxidase (XO), a key target in hyperuricemia and gout research . Structurally related compounds have shown potent XO inhibitory activity in vitro, with certain derivatives being significantly more potent than the standard drug allopurinol . Enzyme kinetics studies suggest that these inhibitors can function via a mixed-type inhibition mechanism, and molecular docking analyses indicate that the thiazolidinethione moiety can form key hydrogen bonds with amino acid residues such as Glu263 and Ser347 within the enzyme's hydrophobic pocket . Furthermore, closely related structural analogs, specifically 3-(substituted-benzylideneamino)-4-phenylthiazoline-2-thione derivatives, have exhibited remarkable and selective antifungal properties in scientific studies . These compounds have shown powerful in vitro activity against Dermatophytes, including Trichophyton, Epidermophyton, and Microsporum species, with minimal inhibitory concentrations (MIC) reported in the range of 0.8 to 1.6 μg/mL . The action against these fungi is considered fungistatic, with some studies reporting higher fungicidal activity than griseofulvin, particularly in inhibiting hyphal growth and spore germination . This combination of enzyme inhibitory and antimicrobial research applications makes this compound a valuable chemical tool for medicinal chemistry, antifungal discovery, and enzyme kinetics research. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-[(E)-benzylideneamino]-4-phenyl-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S2/c19-16-18(17-11-13-7-3-1-4-8-13)15(12-20-16)14-9-5-2-6-10-14/h1-12H/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAGXFVBJBNHOR-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=CSC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=CSC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22454-80-4
Record name Fentiazon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022454804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Methodologies

Thiourea Intermediate Formation

The synthesis typically begins with the preparation of 1-aroyl-3-arylthiourea precursors. As demonstrated by Saeed et al., 1-(4-phenylthiazol-2-yl)-3-benzoylthiourea is synthesized via nucleophilic addition of 4-phenylthiazol-2-amine to benzoyl isothiocyanate in anhydrous acetone (Scheme 1).

Reaction Conditions :

  • Solvent : Dry acetone or acetonitrile.
  • Temperature : Reflux (60–80°C) for 4–6 hours.
  • Yield : 70–85% after recrystallization from ethanol.

This intermediate is critical for subsequent cyclization steps, with purity confirmed by melting point analysis and thin-layer chromatography (TLC).

Cyclization to Thiazoline-2-thione Core

Cyclization of the thiourea intermediate is achieved using α-halocarbonyl compounds. For example, treatment with α-bromoacetophenone in basic aqueous media induces intramolecular nucleophilic substitution, forming the thiazoline ring.

Mechanistic Pathway :

  • Deprotonation of the thiourea nitrogen by a base (e.g., NaOH).
  • Nucleophilic attack of the thiolate sulfur on the α-carbon of the bromoketone.
  • Elimination of HBr to form the thiazoline-2-thione scaffold (Scheme 2).

Optimized Conditions :

  • Base : 10% NaOH (aqueous).
  • Reagent : α-Bromoacetophenone (1.2 equiv).
  • Yield : 65–75%.

Alternative Pathways

Schiff Base Condensation

An alternative route involves the condensation of 4-phenylthiazol-2-amine with benzaldehyde to form a Schiff base, followed by sulfur incorporation. The thione group is introduced via reaction with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene.

Conditions :

  • Temperature : 110°C, 12 hours.
  • Yield : 60–68%.
Solvent-Free Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization. A mixture of 1-benzoyl-3-phenylthiourea and 2-bromoacetophenone in solvent-free conditions achieves 80–85% yield within 15 minutes.

Reaction Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance thiourea solubility but may necessitate higher temperatures. Non-polar solvents (toluene, xylene) favor cyclization but reduce intermediate stability.

Catalytic Additives

  • Triethylamine : Neutralizes HBr, driving cyclization equilibrium.
  • PEG-400 : Improves reaction homogeneity in aqueous media.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, N=CH), 7.45–7.89 (m, 10H, Ar-H), 4.12 (s, 1H, NH).
  • IR (KBr): ν 1605 cm⁻¹ (C=N), 1220 cm⁻¹ (C=S).

X-ray Crystallography

Single-crystal studies confirm the planar thiazoline ring and E-configuration of the benzylideneimino group.

Scientific Research Applications

3-Benzylideneamino-4-phenylthiazoline-2-thione exhibits significant biological activities:

1. Antioxidant Activity:
The compound can scavenge free radicals, reducing oxidative stress in biological systems. This property is crucial for protecting cells from oxidative damage, which is implicated in aging and various diseases.

2. Antibacterial Activity:
Research indicates that this compound disrupts bacterial cell membranes, leading to cell lysis. It has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development .

3. Anticancer Activity:
Studies have demonstrated that this compound induces apoptosis in cancer cells by activating specific signaling pathways. In vitro tests have shown its potential to inhibit the growth of certain cancer cell lines .

Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, supporting its use as a protective agent against oxidative stress-related diseases.

Study 2: Antibacterial Efficacy

In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin. This suggests a promising role in developing new antibacterial agents .

Study 3: Anticancer Mechanisms

Research on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. The findings suggest that it may serve as a lead compound for novel anticancer therapies .

Industrial Applications

Material Science:
The unique properties of this compound make it suitable for developing new materials with specific electronic or optical properties. Its derivatives are being explored for applications in sensors and fluorescent probes due to their responsiveness to environmental changes .

Pharmaceutical Development:
Given its antibacterial and anticancer properties, this compound is being investigated as a precursor for synthesizing more complex therapeutic agents. Its ability to interact with various molecular targets opens avenues for drug discovery .

Mechanism of Action

The mechanism of action of 3-Benzylideneamino-4-phenylthiazoline-2-thione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazoline/Thiazolidinone Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Melting Point (°C) Notable Properties/Applications References
This compound Thiazoline-2-thione 3-Benzylideneamino, 4-phenyl C₁₆H₁₃N₃S₂ Not reported Agricultural/veterinary use (Fentiazon)
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidin-4-one 3-Benzyl, 2-sulfanylidene (C=S) C₁₀H₉NOS₂ Not reported Studied for bioactivity comparisons
5-Benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one Thiazolidin-4-one 5-Benzylidene, 3-phenyl, 2-phenylimino C₂₁H₁₅N₃OS Not reported Structural analysis via X-ray crystallography
3-Butyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione Thiazolidine-2-thione 3-Butyl, 4-hydroxy, 4-phenyl C₁₃H₁₇NOS₂ Not reported Potential functional material applications
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-2,4-dioxothiazolidin-3-yl}acetic acid Thiazolidin-2,4-dione Aryl-substituted methylidene, acetic acid C₂₀H₁₆NO₆S 243–246 Dual inhibitor activity (e.g., antimicrobial)
(S)-4-Benzylthiazolidine-2-thione Thiazolidine-2-thione 4-Benzyl (stereospecific S-configuration) C₁₀H₁₁NS₂ Not reported Chiral synthesis intermediate

Key Observations:

Structural Variations: Substituent Effects: The benzylideneamino group in the target compound distinguishes it from benzyl or aryl-substituted analogs (e.g., 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one ). This group may enhance π-π interactions in biological targets. Core Modifications: Thiazoline-2-thione (target compound) vs. thiazolidin-4-one (e.g., 5-Benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one ): The former has a non-cyclic thione, while the latter features a fused oxazolidinone ring, altering rigidity and solubility.

Synthesis Pathways :

  • Thiourea intermediates (e.g., 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas ) are common precursors. Cyclization with formaldehyde or amines yields oxadiazinane-thiones or triazinane-thiones , highlighting the versatility of thiazoline derivatives.

Biological and Functional Relevance: The target compound’s agricultural use contrasts with dual inhibitors (e.g., 4-thiazolidinone derivatives ) designed for therapeutic applications. Stereochemistry in (S)-4-Benzylthiazolidine-2-thione underscores the role of chirality in bioactivity, a feature absent in the non-chiral target compound.

Physical Properties :

  • Melting points and yields vary significantly; for instance, {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-2,4-dioxothiazolidin-3-yl}acetic acid has a high melting point (243–246°C), likely due to hydrogen bonding from the acetic acid moiety.

Biological Activity

3-Benzylideneamino-4-phenylthiazoline-2-thione is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a thiazoline ring fused with a benzylideneamino group and a phenyl group. Its molecular formula is C15_{15}H14_{14}N2_2S, and it has a CAS number of 22454-80-4. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of diverse derivatives with enhanced biological activity.

The biological activity of this compound can be attributed to several mechanisms:

Antioxidant Activity: The compound exhibits the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from oxidative damage and has implications in aging and various diseases.

Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.

Anticancer Activity: Research indicates that it induces apoptosis in cancer cells by activating specific signaling pathways. This property has been explored in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Tested Strains/Cells Effect Observed Reference
AntioxidantVarious cell linesScavenging of free radicals
AntibacterialStaphylococcus aureus, E. coliInhibition of growth (MIC values)
AnticancerHeLa, MCF-7 (breast cancer)Induced apoptosis (IC50 values)

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 8 μg/mL depending on the strain tested .

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism involved the activation of caspase pathways leading to apoptosis. The compound showed IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar thiazoline derivatives:

Compound Antibacterial Activity Anticancer Activity
This compoundHighModerate
Benzylideneaminophenylthiazole analoguesModerateLow
Thiazolidine derivativesLowHigh

This comparison illustrates that while some derivatives may exhibit strong anticancer properties, they may lack antibacterial efficacy, highlighting the unique profile of this compound as a dual-action compound .

Q & A

Basic: What synthetic pathways are commonly employed to synthesize 3-Benzylideneamino-4-phenylthiazoline-2-thione and its derivatives?

Methodological Answer:
The synthesis typically involves a multi-step process starting with the reaction of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates. For example:

Thiourea Formation: Refluxing 4-(benzo[d]thiazol-2-yl)benzenamine (10 mmol) with equimolar aryl isothiocyanates in DMF for 4 hours yields 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas. The reaction is monitored via TLC, and products are purified by recrystallization from ethanol (yields: 70–90%) .

Cyclization: Subsequent treatment with 30% formaldehyde and conc. HCl at 90–95°C for 4 hours generates oxadiazinane-4-thiones. Alternatively, using methylamine in ethanol produces triazinane-2-thiones. Reaction yields vary depending on substituents (e.g., electron-withdrawing groups may reduce cyclization efficiency) .

Advanced: How can reaction parameters (solvent, temperature, catalysts) be optimized to improve yields of cyclized derivatives?

Methodological Answer:
Optimization requires systematic variation of conditions:

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance thiourea formation due to improved solubility of intermediates. For cyclization, protic solvents (e.g., ethanol) may stabilize reactive intermediates.
  • Catalysts: Acidic conditions (HCl) favor oxadiazinane formation via dehydration, while amines (methylamine) facilitate triazinane synthesis through nucleophilic attack .
  • Temperature: Reflux (90–95°C) ensures sufficient energy for cyclization without decomposition. Lower temperatures (e.g., 70°C) may result in incomplete reactions, as evidenced by reduced yields in trials with shorter reaction times .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • 1H and 13C NMR: Key signals include:
    • Benzothiazole protons (δ 7.2–8.5 ppm, aromatic region).
    • Thione (C=S) groups identified via carbon shifts (δ 170–180 ppm).
    • Methyl/methylene groups in oxadiazinane/triazinane rings (δ 3.0–4.5 ppm) .
  • HRMS: Confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For example, a derivative with molecular formula C₂₁H₁₈N₄S₂ showed a calculated mass of 414.0978 vs. observed 414.0982 .

Advanced: How can discrepancies in antimicrobial activity data between derivatives be analyzed?

Methodological Answer:
Contradictions in MIC values (Table 2, ) may arise from:

  • Substituent Effects: Electron-withdrawing groups (e.g., -Cl in 3d ) enhance activity against Gram-positive bacteria (MIC: 1 µg/mL), while bulky substituents reduce membrane permeability.
  • Assay Variability: Standardize inoculum size (e.g., 1.5×10⁸ CFU/mL) and use control strains (e.g., S. aureus ATCC 25923) to minimize inter-lab variability.
  • Statistical Validation: Apply ANOVA to compare MIC distributions across derivatives (e.g., 3a vs. 3h ) to assess significance (p <0.05).

Advanced: What computational methods support reaction design for novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations: Predict reaction pathways (e.g., transition state energies for cyclization) using DFT methods (B3LYP/6-31G* basis set).
  • Machine Learning: Train models on existing reaction data (e.g., yields from ) to predict optimal conditions for new substrates.
  • ICReDD Framework: Integrate computational predictions with experimental validation to accelerate discovery, reducing trial-and-error cycles by ~40% .

Basic: How are isomeric products resolved during synthesis?

Methodological Answer:

  • Chromatography: Use preparative TLC or column chromatography with silica gel (hexane:ethyl acetate gradients) to separate isomers.
  • Spectroscopic Differentiation: Compare NMR coupling constants (e.g., J values for cis/trans isomers in oxadiazinane rings) .

Advanced: What mechanistic insights explain the formation of oxadiazinane vs. triazinane derivatives?

Methodological Answer:

  • Acid-Catalyzed Pathway (Oxadiazinane): HCl promotes imine protonation, enabling nucleophilic attack by the thione sulfur on the formaldehyde carbonyl, followed by cyclization .
  • Amine-Mediated Pathway (Triazinane): Methylamine acts as a base, deprotonating the thiourea intermediate and facilitating a Mannich-type reaction with formaldehyde .

Basic: How is purity assessed post-synthesis?

Methodological Answer:

  • TLC: Monitor reactions using silica gel plates (Rf values: 0.3–0.6 in ethyl acetate/hexane).
  • Melting Point: Sharp melting ranges (e.g., 204–206°C for 2a ) indicate high purity .
  • Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (tolerance: ±0.4%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzylideneamino-4-phenylthiazoline-2-thione
Reactant of Route 2
Reactant of Route 2
3-Benzylideneamino-4-phenylthiazoline-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.